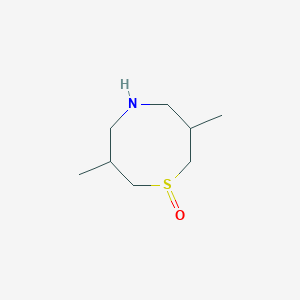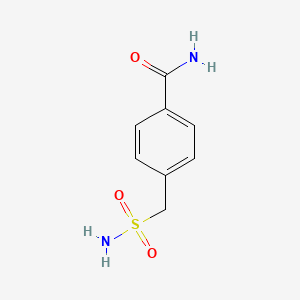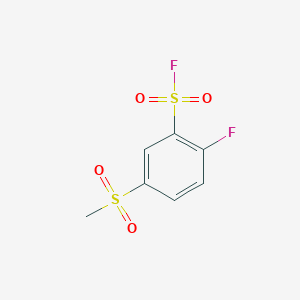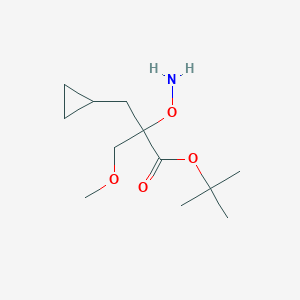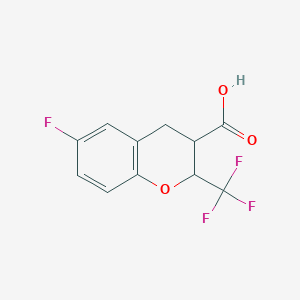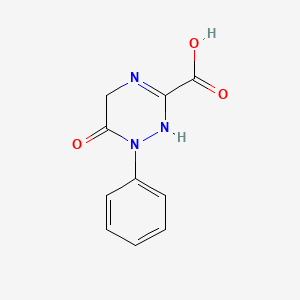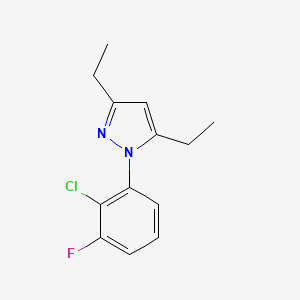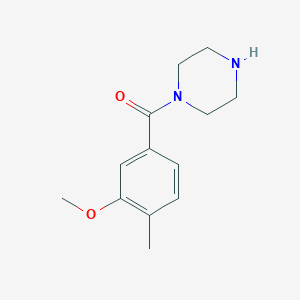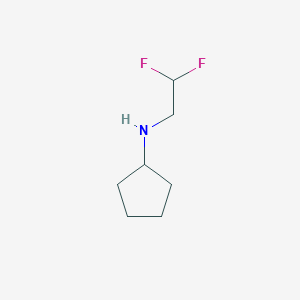
N-(2,2-difluoroethyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-difluoroethyl)cyclopentanamine: is a chemical compound with the molecular formula C₇H₁₃F₂N. It is primarily used in research and development, particularly in the pharmaceutical industry. The compound is known for its unique structure, which includes a cyclopentane ring attached to an amine group and a difluoroethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-difluoroethyl)cyclopentanamine typically involves the reaction of cyclopentylamine with a difluoroethylating agent. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Specific details on the reaction conditions, such as temperature, solvent, and catalysts, are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve multiple steps, including purification and isolation of the final product. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,2-difluoroethyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of fluorine atoms.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentylamines with fewer fluorine atoms.
Wissenschaftliche Forschungsanwendungen
N-(2,2-difluoroethyl)cyclopentanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,2-difluoroethyl)cyclopentanamine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways are often the subject of ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
N-(2-fluoroethyl)cyclopentanamine: Similar structure but with only one fluorine atom.
N-(2,2-dichloroethyl)cyclopentanamine: Similar structure but with chlorine atoms instead of fluorine.
Cyclopentylamine: Lacks the difluoroethyl group.
Uniqueness: N-(2,2-difluoroethyl)cyclopentanamine is unique due to the presence of the difluoroethyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C7H13F2N |
|---|---|
Molekulargewicht |
149.18 g/mol |
IUPAC-Name |
N-(2,2-difluoroethyl)cyclopentanamine |
InChI |
InChI=1S/C7H13F2N/c8-7(9)5-10-6-3-1-2-4-6/h6-7,10H,1-5H2 |
InChI-Schlüssel |
XXHJKCSPGXTXDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


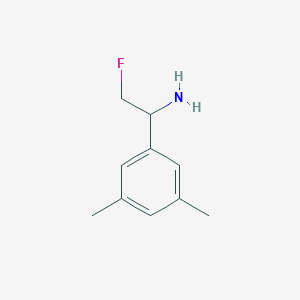
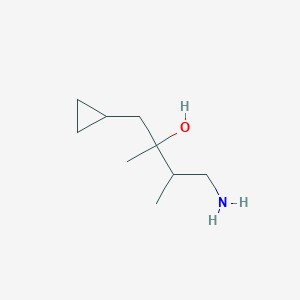
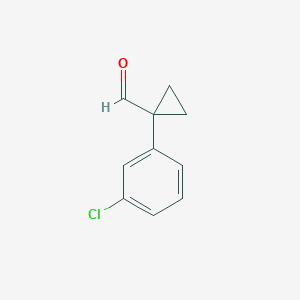
![Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13226972.png)
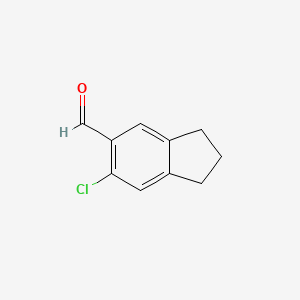
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13226976.png)
